molecular formula C12H7Cl2N3 B15360993 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile

3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile

Cat. No.: B15360993
M. Wt: 264.11 g/mol
InChI Key: GUDAZJYCCCLQRN-UHFFFAOYSA-N
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Description

3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile typically involves the reaction of 2,6-dichloropyrimidin-4-ylmethyl chloride with benzonitrile under specific conditions. The reaction is often carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines or benzonitrile derivatives.

Scientific Research Applications

3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2,6-Dichloropyrimidin-4-yl)propanoic acid

  • 1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride

  • 2-Amino-4,6-dichloropyrimidine

Uniqueness: 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile stands out due to its specific structural features, which can influence its reactivity and potential applications. Unlike some similar compounds, it contains a benzonitrile group, which can impart unique chemical properties and biological activities.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

3-[(2,6-dichloropyrimidin-4-yl)methyl]benzonitrile

InChI

InChI=1S/C12H7Cl2N3/c13-11-6-10(16-12(14)17-11)5-8-2-1-3-9(4-8)7-15/h1-4,6H,5H2

InChI Key

GUDAZJYCCCLQRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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